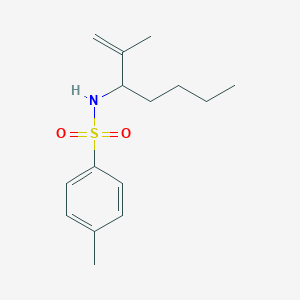
Silane, trimethyl(1-naphthalenylcarbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl(trimethylsilyl)methanone is an organic compound that features a naphthalene ring bonded to a trimethylsilyl group via a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl(trimethylsilyl)methanone typically involves the reaction of naphthalen-1-yl lithium with trimethylsilyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for naphthalen-1-yl(trimethylsilyl)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-1-yl(trimethylsilyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-yl(trimethylsilyl)methanol.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
Oxidation: Naphthalen-1-yl(trimethylsilyl)methanol.
Reduction: Naphthalen-1-yl(trimethylsilyl)methane.
Substitution: Various substituted naphthalen-1-yl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Naphthalen-1-yl(trimethylsilyl)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of naphthalen-1-yl(trimethylsilyl)methanone involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The naphthalene ring can interact with biological molecules through π-π stacking and hydrophobic interactions, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalen-1-yl(trimethylsilyl)methanol
- Naphthalen-1-yl(trimethylsilyl)methane
- Naphthalen-1-yl(trimethylsilyl)ethanone
Uniqueness
Naphthalen-1-yl(trimethylsilyl)methanone is unique due to its specific combination of a naphthalene ring and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
88313-80-8 |
|---|---|
Fórmula molecular |
C14H16OSi |
Peso molecular |
228.36 g/mol |
Nombre IUPAC |
naphthalen-1-yl(trimethylsilyl)methanone |
InChI |
InChI=1S/C14H16OSi/c1-16(2,3)14(15)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
Clave InChI |
ZTZAFZHPXSCCBW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=O)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


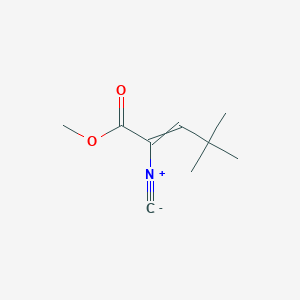

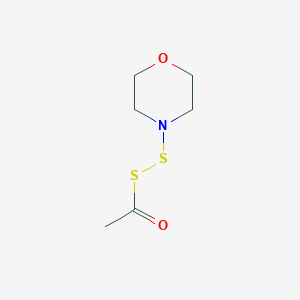
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
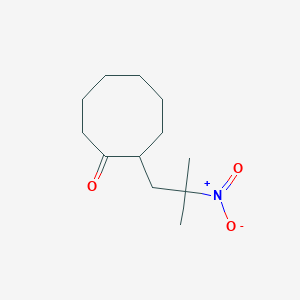
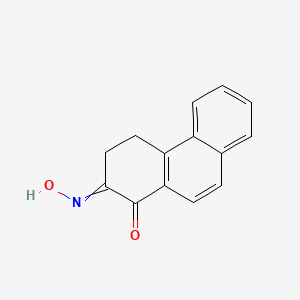
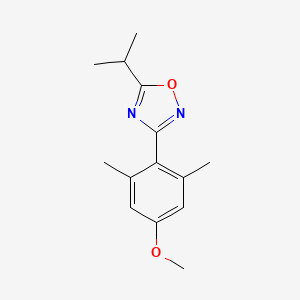

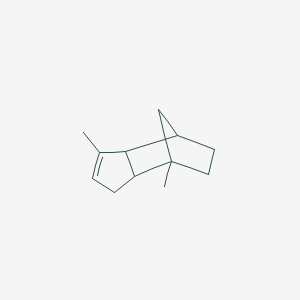
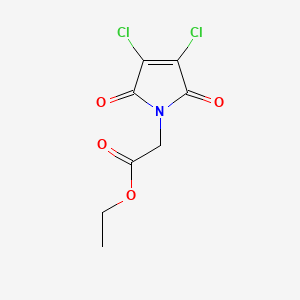
![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)
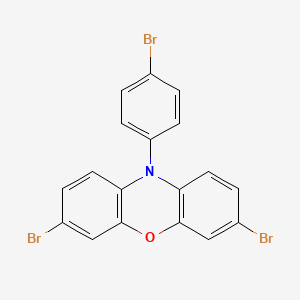
![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)
